2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
Description
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol (CAS 107772-13-4) is a tertiary alcohol with a molecular formula of C₁₄H₂₀O and a molecular weight of 204.31 g/mol . It features a 5,6,7,8-tetrahydronaphthalene (tetralin) ring system linked to a branched propanol chain. This compound is commercially available in high-purity grades (up to 99.999%) for research and industrial applications, including pharmaceuticals and specialty chemicals . Its alcohol functional group confers hydrogen-bonding capability, influencing solubility and reactivity.
Properties
IUPAC Name |
2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14-15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBTYGNWBXBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives followed by alkylation. One common method includes the hydrogenation of 2-naphthol to form 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to alkylation with isobutylene in the presence of a strong acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient hydrogenation and alkylation processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one.
Reduction: 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
Substitution: 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-chloride.
Scientific Research Applications
Medicinal Chemistry
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets:
- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties. For instance, studies have shown that modifications to the tetrahydronaphthalene moiety can enhance binding affinity to neuroreceptors, potentially aiding in the treatment of neurodegenerative diseases .
- MAO-B Inhibition : The compound has been explored as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders. In vitro studies demonstrated that specific analogs showed significant MAO-B inhibitory activity, suggesting a pathway for developing new treatments for conditions like Parkinson's disease .
Drug Design and Discovery
The compound's unique structure makes it a candidate for drug design:
- Computational Drug Design : In silico methods have been employed to identify potential druggable sites on proteins relevant to diseases. The compound's derivatives were used in molecular docking studies to predict interactions with target proteins, leading to the identification of novel therapeutic candidates .
Material Science
In addition to its medicinal properties, this compound has applications in material science:
- Polymer Chemistry : The alcohol functional group allows for the incorporation of this compound into polymer matrices. Research has shown that such incorporation can enhance the mechanical properties of polymers, making them suitable for various industrial applications .
Case Study 1: Neuroprotective Effects
A study published in Molecules evaluated the neuroprotective effects of related compounds derived from this compound. The results indicated that these compounds could reduce oxidative stress markers in neuronal cells, highlighting their potential as therapeutic agents against neurodegeneration .
Case Study 2: MAO-B Inhibition
In another study focused on MAO-B inhibition, several derivatives of this compound were synthesized and tested. The most potent derivative exhibited an IC value comparable to established MAO-B inhibitors, demonstrating its promise as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Compounds sharing the 5,6,7,8-tetrahydronaphthalen-2-yl backbone but differing in functional groups are compared below:
Key Observations :
- Alcohol vs. Ketone : The alcohol exhibits hydrogen bonding, leading to higher solubility in polar solvents compared to the ketone. However, the ketone’s predicted higher boiling point (334.3°C) suggests stronger van der Waals forces from its planar carbonyl group .
- Amine Derivative : The amine’s basicity contrasts with the alcohol’s weak acidity. Amines are prone to protonation and salt formation, enhancing water solubility under acidic conditions .
Structural Analogues with Heterocyclic Modifications
Thiophene-Containing Derivatives
Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol () replace the tetrahydronaphthalene ring with a thiophene heterocycle.
Pyrrolidinyl Derivatives (TH-PHP and TH-PVP)
TH-PHP and TH-PVP () feature pyrrolidine rings attached to the tetrahydronaphthalenyl ketone. These compounds, with molecular formulas C₁₉H₂₅NO and C₁₈H₂₃NO, respectively, are structurally more complex and associated with psychoactive effects due to their resemblance to cathinone derivatives .
Stereochemical and Saturation Effects
The compound 2-((2R,4aR,8aR)-4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol (CAS 65018-15-7, ) demonstrates the impact of stereochemistry and unsaturation . Its molecular weight (220.35 g/mol) and rigid, bicyclic structure with a double bond (prop-2-en-1-ol) enhance thermal stability, as shown by gas chromatography data using HP-5MS and SE-30 columns .
Physicochemical and Application Comparisons
Boiling Points and Solubility
- Alcohol (Target Compound): Boiling point data unavailable, but typical alcohols (e.g., 1-octanol: 195°C) suggest moderate values. High purity grades (99.999%) make it suitable for sensitive applications .
- Ketone Analog : Predicted boiling point of 334.3°C aligns with ketones’ strong dipole interactions .
- Stereoisomer () : Higher molecular weight and rigidity likely increase boiling point beyond 300°C .
Research and Regulatory Status
- Target Compound: No psychoactivity reported; used in life science research .
- TH-PHP/TH-PVP : Classified as psychoactive substances in regulatory reports (), highlighting the significance of functional groups in biological activity .
- Amine Derivative: Limited data, but amines are often explored for CNS-targeting applications .
Biological Activity
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol, with the CAS number 1082899-83-9, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | This compound |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
| Purity | 95% |
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted the neuroprotective potential of naphthalene derivatives in models of neurodegeneration. These compounds were shown to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity .
- Anti-inflammatory Properties : Similar compounds have been reported to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .
- Anticancer Activity : Some studies have explored the anticancer properties of naphthalene derivatives. For instance, research indicated that certain structural modifications could enhance cytotoxicity against cancer cell lines by inducing apoptosis . Although direct evidence for this compound is lacking, its structural similarity suggests potential efficacy.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-Methyl-naphthalene | Neuroprotective | |
| 1-Naphthol | Antimicrobial | |
| 2-Methyl-naphthalene | Anti-inflammatory |
Safety and Handling
While specific safety data for this compound is not extensively documented, general precautions should be taken when handling organic compounds:
- Use appropriate personal protective equipment (PPE).
- Handle in a well-ventilated area.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step processes, including cyclization and hydroxylation of precursor compounds. Catalysts such as copper acetate (CuOAc) and ligands like BINAP are critical for achieving regioselectivity. Reaction temperatures (e.g., 100°C) and solvent systems (e.g., chlorobenzene) must be tightly controlled to minimize side products .
- Purification : Flash chromatography (silica gel, 0–2% EtOAc in petroleum ether) is effective for isolating the compound with >95% purity .
Q. How is structural characterization of this compound performed to confirm its identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₂₀O, 204.31 g/mol) .
- HPLC : Reverse-phase HPLC to assess purity (>95%) and detect impurities .
Q. What are the stability and storage guidelines for this compound under laboratory conditions?
- Storage : Store at room temperature in amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture .
- Stability : Shelf life exceeds 12 months when stored properly. Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Impact : Stereoisomers (e.g., cryptomeridiol analogs) exhibit varying binding affinities to biological targets. For example, the (R)-configuration may enhance antimicrobial activity compared to the (S)-form .
- Methodology : Use chiral HPLC or X-ray crystallography to resolve stereoisomers. Compare bioactivity in assays (e.g., MIC for antimicrobial testing) .
Q. What in vitro models are suitable for evaluating its anticancer potential?
- Experimental Design :
- Cell Lines : Test against HCT116 (colon cancer) and MCF-7 (breast cancer) using the MTT assay .
- Dosage : IC₅₀ values are typically determined at concentrations of 1–100 µM.
- Controls : Include cisplatin or doxorubicin as positive controls.
- Data Interpretation : Compounds with IC₅₀ < 10 µM warrant further mechanistic studies .
Q. How can researchers address contradictory data regarding its bioactivity across studies?
- Root Causes : Contradictions may arise from differences in stereochemical purity, assay protocols, or cell line variability .
- Resolution Strategies :
- Replicate studies using standardized protocols (e.g., CLIA-certified labs).
- Validate compound purity via LC-MS and quantify enantiomeric excess (EE) .
Q. What mechanistic pathways are hypothesized for its interaction with biological targets?
- Proposed Mechanisms :
- Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes, inferred from structural analogs .
- Receptor Binding : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) in inflammatory pathways .
- Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
